molecular formula C22H26Cl2N2OS B3354218 Zuclopenthixol dihydrochloride CAS No. 58045-23-1

Zuclopenthixol dihydrochloride

Katalognummer B3354218
CAS-Nummer: 58045-23-1
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: BUVIOIVVDWLSMQ-CVIBNLPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zuclopenthixol dihydrochloride, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent . It is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics . It is an antagonist at D1 and D2 dopamine receptors . Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol .


Synthesis Analysis

The synthesis of Zuclopenthixol dihydrochloride involves several steps . The process begins with 2-chloro-9H-thioxanthen-9-one, which is reacted with copper (II) acetate and racBINAP in THF . The resulting compound is then further processed to yield Zuclopenthixol dihydrochloride .


Molecular Structure Analysis

Zuclopenthixol dihydrochloride is a small molecule with a molecular weight of 400.965 . Its chemical formula is C22H25ClN2OS . The compound belongs to the thioxanthenes, which are organic polycyclic compounds containing a thioxanthene moiety .


Chemical Reactions Analysis

Zuclopenthixol dihydrochloride is metabolized by Cytochrome P450 2D6 . It is known to interact with several drug targets, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor .


Physical And Chemical Properties Analysis

Zuclopenthixol dihydrochloride is a liquid . It is used in the management of acute psychoses such as mania or schizophrenia .

Wissenschaftliche Forschungsanwendungen

Treatment of Schizophrenia

Zuclopenthixol dihydrochloride is widely used in the treatment of schizophrenia . It helps manage both positive symptoms (such as delusions and hallucinations) and negative symptoms (like social withdrawal and lack of interest in everyday activities) .

Management of Acute Psychoses

Apart from schizophrenia, Zuclopenthixol dihydrochloride is also used in the management of acute psychoses such as mania . However, its use in psychiatric emergencies should be approached with caution as well-executed and documented trials for this use are yet to be conducted .

Comparison with Other Antipsychotics

Research has been conducted to compare the effectiveness of Zuclopenthixol dihydrochloride with other antipsychotics. The results suggest that its effect on global and mental state, and the number of participants leaving the study early is similar to other antipsychotics .

Side Effects and Adverse Reactions

Studies indicate that Zuclopenthixol dihydrochloride may cause more movement disorders than some other antipsychotics like clozapine, risperidone, or perphenazine . This aspect is crucial in considering the risk-benefit ratio of using this drug.

Formulation Comparisons

There have been trials comparing oral Zuclopenthixol dihydrochloride with an injection of Zuclopenthixol dihydrochloride . Such studies help determine the most effective method of administration.

Isomer Comparisons

Research has also been conducted to compare the effects of different isomers of Zuclopenthixol dihydrochloride . This helps in understanding the drug’s pharmacodynamics and optimizing its therapeutic use.

Safety And Hazards

Zuclopenthixol dihydrochloride is associated with several safety concerns and potential hazards. It may cause neuroleptic malignant syndrome, a serious condition characterized by fever, muscle cramps or stiffness, dizziness, severe headache, confusion, changes in thinking, fast heartbeat, abnormal heartbeat, or excessive sweating . It is also associated with movement disorders .

Eigenschaften

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-MHKBYHAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045332
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zuclopenthixol dihydrochloride

CAS RN

633-59-0, 58045-23-1, 63978-46-1
Record name alpha-Clopenthixol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol dihydrochloride
Reactant of Route 2
Zuclopenthixol dihydrochloride
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol dihydrochloride
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol dihydrochloride
Reactant of Route 6
Zuclopenthixol dihydrochloride

Q & A

Q1: What is the mechanism of action of Zuclopenthixol dihydrochloride in treating schizophrenia?

A1: Zuclopenthixol dihydrochloride is a typical antipsychotic drug that primarily acts as an antagonist at dopamine D1 and D2 receptors [, , ]. By blocking these receptors, it helps to reduce the excessive dopamine activity believed to contribute to the positive symptoms of schizophrenia, such as hallucinations and delusions.

Q2: What analytical techniques are commonly employed in the study of Zuclopenthixol dihydrochloride?

A2: Capillary electrophoresis (CE) has been used to develop methods for monitoring Zuclopenthixol dihydrochloride alongside other antipsychotic drugs []. This technique allows for the separation and quantification of these compounds, aiding in compliance monitoring and analysis of complex mixtures [].

Q3: What are the limitations of the existing research on Zuclopenthixol dihydrochloride?

A3: A significant limitation of the existing research is the small number of studies and participants involved [, ]. Many studies are also relatively old and may not reflect current methodological standards []. More robust, large-scale clinical trials are necessary to provide definitive conclusions about the efficacy, safety, and optimal use of Zuclopenthixol dihydrochloride in comparison to other antipsychotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.